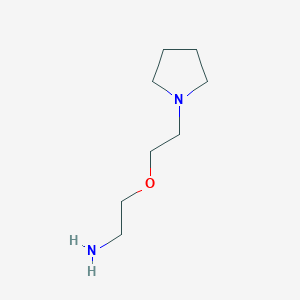
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound. Based on its name, it likely contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . It also appears to have a tert-butyl ester group and an aminomethyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the aminomethyl group, and the tert-butyl ester group . These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the tert-butyl ester group could influence its solubility, while the aminomethyl group could influence its basicity .Mécanisme D'action
TBAC acts as an inhibitor of the enzyme acetylcholinesterase (Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate). This compound is responsible for breaking down the neurotransmitter acetylcholine in the brain. When TBAC is present, it binds to the active site of this compound and prevents it from breaking down acetylcholine, thus increasing the amount of acetylcholine in the brain. This increase in acetylcholine can then lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The increased amount of acetylcholine in the brain due to TBAC can lead to a variety of biochemical and physiological effects. These effects include increased alertness, improved memory and learning, increased muscle tone, increased heart rate, increased blood pressure, increased sweating, and increased salivation. In addition, TBAC has been shown to have neuroprotective effects, as it can protect neurons from damage due to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
TBAC has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without significant degradation. In addition, it has a high degree of selectivity for Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, meaning that it can be used to study the effects of acetylcholine without affecting other enzymes.
However, TBAC also has some limitations. It is not water soluble, meaning that it cannot be used in aqueous solutions. In addition, it is not metabolized by the body, meaning that it must be removed from the body after a period of time. This can be done by administering an antidote or by administering an enzyme to break down the TBAC.
Orientations Futures
The potential applications of TBAC are vast and varied. Further research is needed to explore the potential therapeutic applications of TBAC, such as its potential use in the treatment of Alzheimer’s disease and other neurological disorders. In addition, TBAC could be used to study the effects of acetylcholine on other biological processes, such as the immune system and metabolism. Finally, TBAC could be used to study the effects of chronic stress on the brain and to investigate the role of acetylcholine in the development of addiction.
Applications De Recherche Scientifique
TBAC has been used in a variety of scientific research applications. It has been used to study the effects of acetylcholine on the nervous system, including its role in memory and learning. It has also been used to study the role of Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in the development of Alzheimer’s disease and to investigate the effects of chronic stress on the brain. In addition, TBAC has been used to study the effects of acetylcholine on the cardiovascular system.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKNZTWMVNWAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697013 | |
| Record name | tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150417-20-2, 1207175-15-2 | |
| Record name | tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















